Scientific Field: Photochemistry
Summary of Application: p-(Dimethylamino)benzaldehyde oxime might be involved in the photochemical reactions of p-substituted benzanilides . These reactions are important for understanding the effects of solvents and substituents on product distribution, chemical yields, and the rate of formation of certain derivatives .
Results or Outcomes: The results of these studies can help quantify the effects of substituents and solvents on the photochemical reactions of p-substituted benzanilides .
Scientific Field: Biochemistry
Summary of Application: p-(Dimethylamino)benzaldehyde, a related compound, is used in Ehrlich’s reagent to test for indoles . It’s possible that the oxime derivative could have similar applications.
Methods of Application: Ehrlich’s reagent, which contains p-dimethylaminobenzaldehyde, undergoes electrophilic substitution under acidic conditions . The reagent reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct .
Results or Outcomes: The formation of a blue-colored adduct indicates the presence of indole alkaloids .
Scientific Field: Bioconjugation Chemistry
Summary of Application: Oxime ligation is a valuable bioorthogonal conjugation reaction .
Results or Outcomes: The results of these studies can help expand the scope of the oxime ligation, making it a more versatile tool in bioconjugation chemistry .
Scientific Field: Polymer Chemistry
Summary of Application: Oxime chemistry, including potentially p-(Dimethylamino)benzaldehyde oxime, has been used in the creation of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
Results or Outcomes: The results of these studies can help improve the dynamic properties of CANs and expand the possibilities for their use .
p-(Dimethylamino)benzaldehyde oxime is an organic compound characterized by the formula C₉H₁₂N₂O. It features a dimethylamino group attached to a benzaldehyde moiety, with an oxime functional group (-C=N-OH) derived from the reaction of hydroxylamine with p-(dimethylamino)benzaldehyde. This compound is notable for its potential applications in organic synthesis and as a reagent in various
There is no current research available on the specific mechanism of action of PDBA in biological systems.
While specific biological activities of p-(dimethylamino)benzaldehyde oxime are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of benzaldehyde are known for their antimicrobial and antifungal activities. Additionally, the presence of the dimethylamino group may enhance interactions with biological targets due to its electron-donating properties.
The synthesis of p-(dimethylamino)benzaldehyde oxime typically involves the following steps:
p-(Dimethylamino)benzaldehyde oxime has various applications in chemical research and industry:
Interaction studies involving p-(dimethylamino)benzaldehyde oxime focus on its reactivity with various nucleophiles and electrophiles. The unique structure allows it to participate in diverse chemical transformations, making it a valuable compound for exploring reaction pathways involving nitrogen-containing functional groups.
Several compounds share structural features with p-(dimethylamino)benzaldehyde oxime. Below is a comparison highlighting their uniqueness:
p-(Dimethylamino)benzaldehyde oxime stands out due to its enhanced nucleophilicity and potential biological activity stemming from the dimethylamino group, which influences its reactivity compared to simpler analogs.
Acute Toxic;Irritant